molecular formula C20H15ClO3 B3862092 1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one

1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one

Cat. No. B3862092
M. Wt: 338.8 g/mol
InChI Key: SJUPIVHGCTUXEJ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one, also known as chalcone, is a chemical compound with a molecular formula of C16H13ClO2. It is a yellow crystalline solid with a melting point of 89-92°C. Chalcone has been found to have various applications in scientific research due to its unique properties.

Mechanism of Action

Chalcone has been found to act as an inhibitor of various enzymes such as tyrosinase, cyclooxygenase, and lipoxygenase. It has also been found to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Chalcone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. Chalcone has also been found to improve insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

Chalcone has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been found to have low toxicity and high stability. However, 1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one has limitations in terms of its solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on 1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one. One potential direction is the development of 1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one-based drugs for the treatment of various diseases such as cancer and diabetes. Another direction is the investigation of the structure-activity relationship of 1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one and its derivatives. Additionally, the use of 1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one as a natural food preservative and as an ingredient in cosmetic products is also an area of interest for future research.
In conclusion, 1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one is a chemical compound with various applications in scientific research. Its unique properties make it a promising candidate for the development of drugs for the treatment of various diseases. Further research on 1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one and its derivatives is needed to fully understand its potential applications.

Scientific Research Applications

Chalcone has been found to have various applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Chalcone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have antibacterial and antifungal properties.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c1-23-17-8-4-15(5-9-17)20-13-11-18(24-20)10-12-19(22)14-2-6-16(21)7-3-14/h2-13H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUPIVHGCTUXEJ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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